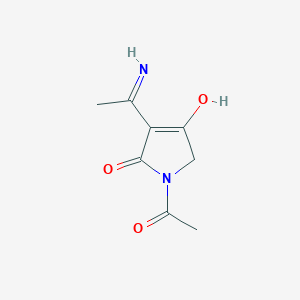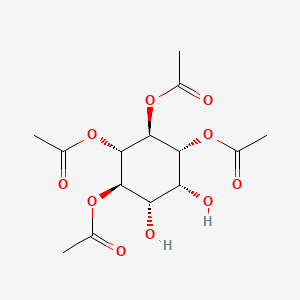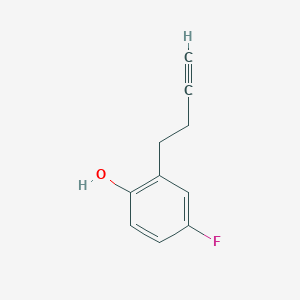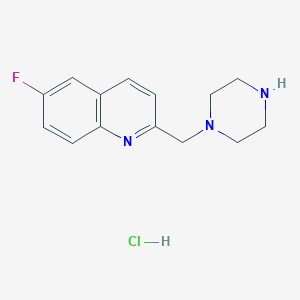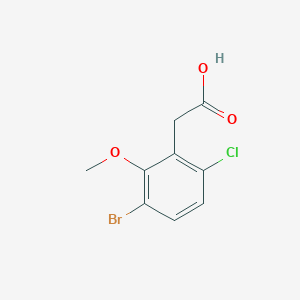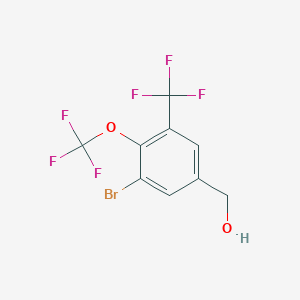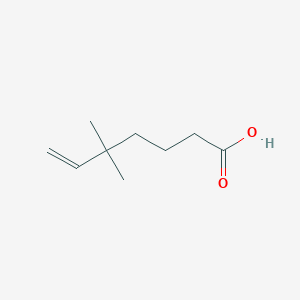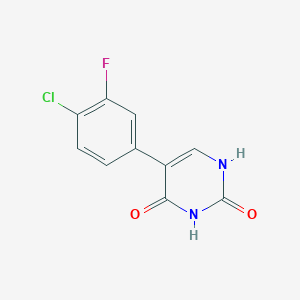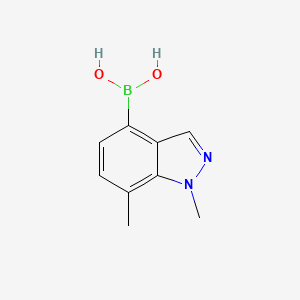
1,7-Dimethyl-1H-indazole-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative of the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-indazole-4-boronic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones. For instance, the reaction of 2-nitrobenzaldehyde with methylhydrazine can yield 1,7-dimethylindazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dimethyl-1H-indazole-4-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1,7-Dimethyl-1H-indazole-4-boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: As a boronic acid derivative, it is valuable in cross-coupling reactions to form complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,7-Dimethyl-1H-indazole-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-4-boronic acid: Lacks the methyl groups at positions 1 and 7, which can affect its reactivity and properties.
2-Methyl-1H-indazole-4-boronic acid: Has a methyl group at position 2 instead of positions 1 and 7.
1,3-Dimethyl-1H-indazole-4-boronic acid: Methyl groups are at positions 1 and 3 instead of 1 and 7.
Uniqueness
1,7-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the methyl groups, which can influence its steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C9H11BN2O2 |
|---|---|
Poids moléculaire |
190.01 g/mol |
Nom IUPAC |
(1,7-dimethylindazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-4-8(10(13)14)7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3 |
Clé InChI |
HMBKSPKUSLDUNC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=NN(C2=C(C=C1)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


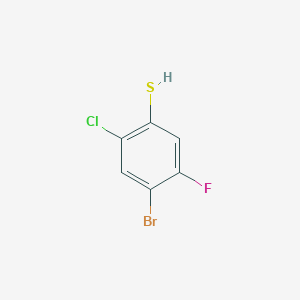
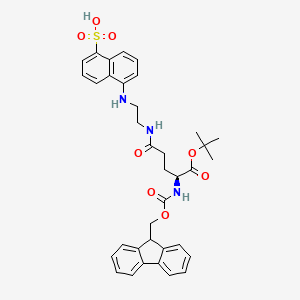
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)
